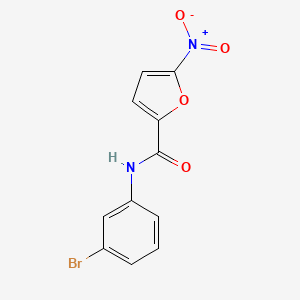![molecular formula C16H16F2N2O2 B5709092 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a urea backbone
Méthodes De Préparation
The synthesis of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with similar compounds such as:
2,4-Difluorophenylurea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylurea: Lacks the difluorophenyl group, leading to variations in reactivity and applications.
2,4-Difluorobenzylamine: Contains a benzylamine group instead of a urea group, affecting its chemical behavior and uses.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBZVCNEIXTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)


![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)

![N-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
![N'-benzyl-N'-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5709089.png)

